4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
Overview
Description
4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system in many biologically active molecules makes it an important scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that synthesizes indoles from phenylhydrazines and ketones under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which have been extensively optimized for multi-kilogram scale production . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .
Comparison with Similar Compounds
4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter with an indole structure, playing a key role in mood regulation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
4-(1H-indol-6-yl)-1-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYXBPUYUUKOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436040 | |
Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-84-7 | |
Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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